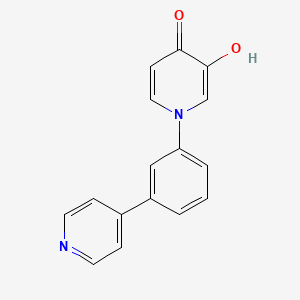

3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one

Description

Properties

Molecular Formula |

C16H12N2O2 |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one |

InChI |

InChI=1S/C16H12N2O2/c19-15-6-9-18(11-16(15)20)14-3-1-2-13(10-14)12-4-7-17-8-5-12/h1-11,20H |

InChI Key |

CTTLGBBLCNWCMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC(=O)C(=C2)O)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

General Methodology

One effective method involves a multi-step synthesis that typically includes:

Starting Materials : The synthesis begins with readily available pyridine derivatives.

Reagents : Common reagents include acetic acid, ammonium acetate, and various alkylating agents.

Reaction Conditions : The reactions often require refluxing under acidic conditions or heating in polar solvents.

Specific Reaction Pathways

-

- The initial step involves the reaction of pyridine derivatives with acetic acid and ammonium acetate at elevated temperatures, leading to the formation of pyridinones.

- For example, maltol can be refluxed with a suitable primary amine in an acidic environment, yielding derivatives of 3-hydroxypyridin-4-one.

-

- Subsequent steps may involve electrophilic substitution reactions where the hydroxyl group at the 3-position can be modified or functionalized to introduce the phenyl group.

One-Pot Synthesis Approach

A more recent development in the synthesis of similar compounds is the one-pot method, which streamlines the process significantly:

Procedure : This method combines multiple reaction steps into a single reaction vessel, reducing time and improving yield.

Example : A one-pot synthesis of 4-substituted 3-hydroxypicolinonitriles has been reported, where various substrates were reacted under controlled conditions to yield satisfactory results.

The effectiveness of different preparation methods can be compared based on yield percentages and reaction times. Below is a summary table illustrating yields from various reported methods:

| Method | Yield (%) | Reaction Time (hrs) | Comments |

|---|---|---|---|

| Multi-step synthesis | 56–80 | 6 | Requires isolation steps |

| One-pot synthesis | 49–67 | 3 | Streamlined process |

| Electrophilic substitution | 50–70 | Varies | Dependent on substituents |

Characterization Techniques

After synthesis, characterization of the compound is essential to confirm its structure and purity:

Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm functional groups.

Infrared Spectroscopy (IR) : Assesses functional groups based on characteristic absorption bands.

Mass Spectrometry (MS) : Provides molecular weight and structural information.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-1-(3-pyridin-4-ylphenyl)pyridin-4-one.

Reduction: Formation of 3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Applications

One of the most significant applications of 3-hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one derivatives is their role as inhibitors of HIV integrase. Research has shown that derivatives of this compound exhibit potent activity against HIV, making them promising candidates for the development of new antiviral therapies.

Case Study: HIV Integrase Inhibitors

A study identified novel derivatives optimized for HIV integrase inhibition, demonstrating low nanomolar activity comparable to existing treatments like Raltegravir. The compound HPCAR-28 was highlighted for its effectiveness in inhibiting HIV replication and integrase activity without notable toxicity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored extensively. Various derivatives have been synthesized and tested against a range of microorganisms, including bacteria and fungi.

Quantitative Structure-Activity Relationship (QSAR) Studies

A QSAR study evaluated several pyridine derivatives for their antimicrobial efficacy against Candida albicans and Staphylococcus aureus. The findings indicated that certain modifications to the structure enhanced antimicrobial activity, suggesting a pathway for developing more effective antimicrobial agents .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated as well. Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including targeting specific enzymes involved in tumor growth.

Case Study: Integrase Inhibitors in Cancer Therapy

Research indicates that compounds with a β-ketoenol moiety, similar to this compound, have demonstrated anticancer activity against several tumor cell lines. This suggests that further exploration into this compound could yield effective cancer therapies .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical modifications that enhance its biological activity. Recent advancements in synthetic methodologies have allowed chemists to create more potent analogs with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one involves its interaction with specific molecular targets. For example, as a COMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of catecholamines such as dopamine. This increases the availability of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit cell metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Modifications: The target compound and JJ5 ligand share a pyridinone core but differ in substituents. Thieno[3,2-c]pyridin-4-one replaces the biphenyl group with a thiophene ring, altering electronic properties (e.g., increased π-conjugation) .

Synthetic Complexity: The target compound’s synthesis via radical polymerization (e.g., using AIBN) contrasts with the multi-step organic synthesis required for polymer analogs like compound 17 . Thieno[3,2-c]pyridin-4-one synthesis employs a Curtius rearrangement, highlighting the versatility of azide intermediates in heterocyclic chemistry .

Physicochemical and Functional Properties

Solubility and Stability:

- Polymer analogs (e.g., 17 ) exhibit improved solubility in physiological media due to their hydrophilic backbones, making them more suitable for systemic iron chelation .

Chelation Efficiency:

- Monomeric pyridin-4-ones (e.g., the target compound) typically exhibit lower iron-binding capacity compared to polymeric forms, which provide multiple coordination sites .

- The hydroxyl and ketone groups in the target compound enable bidentate ligand-metal coordination , similar to other 3-hydroxypyridin-4-one derivatives .

Biological Activity

3-Hydroxy-1-(3-pyridin-4-ylphenyl)pyridin-4-one is a heterocyclic compound notable for its dual functionality, combining properties of both pyridinone and pyridine moieties. This unique structure allows it to exhibit a range of biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C16H12N2O2 |

| Molecular Weight | 264.28 g/mol |

| IUPAC Name | This compound |

| InChI Key | CTTLGBBLCNWCMM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=CC(=O)C(=C2)O)C3=CC=NC=C3 |

The biological activity of this compound is primarily attributed to its role as an inhibitor of catechol-O-methyltransferase (COMT). By binding to the active site of COMT, it prevents the methylation of catecholamines such as dopamine, thereby increasing dopamine availability in the brain. This mechanism is particularly relevant in the context of treating Parkinson's disease, where enhanced dopamine levels can alleviate symptoms associated with the disorder.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it has shown effectiveness against biofilm-forming bacteria like Pseudomonas aeruginosa and fungi such as Candida albicans.

Antimicrobial Efficacy Table

| Microorganism | Method Used | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Microplate Alamar Blue Assay | 1.25 mg/mL |

| Klebsiella pneumoniae | Microplate Alamar Blue Assay | 0.625 mg/mL |

| Pseudomonas aeruginosa | Biofilm formation assay | 100 µg/mL |

| Candida albicans | Microplate Alamar Blue Assay | 0.156 mg/mL |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study focused on the synthesis and antimicrobial evaluation of various derivatives, including this compound, reported a strong quantitative structure-activity relationship (QSAR) for its antimicrobial activity against Candida albicans and Staphylococcus aureus. The research indicated that modifications to the molecular structure could enhance its antimicrobial potency .

- COMT Inhibition Studies : Another study investigated the compound's potential as a COMT inhibitor, confirming its ability to increase dopamine levels in vitro. This property positions it as a candidate for further development in treating neurological disorders like Parkinson's disease.

- Comparative Analysis : When compared to similar compounds such as 3-Hydroxy-4-pyridinone and other derivatives, this compound exhibited superior binding affinity to biological targets due to its structural complexity and functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.